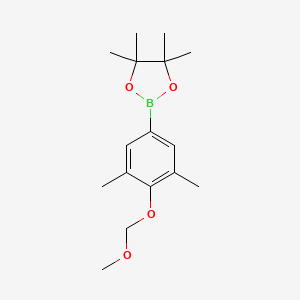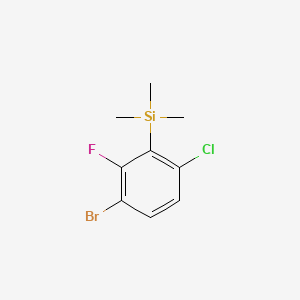
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrClFSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of (3-Bromo-6-chloro-2-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually include low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted phenyltrimethylsilanes.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of phenols or hydrocarbons.
科学研究应用
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as a precursor for the development of drugs and diagnostic agents.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings.
作用机制
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms on the phenyl ring are replaced by other functional groups through nucleophilic or electrophilic substitution mechanisms. In coupling reactions, the compound forms biaryl products through palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
(3-Bromo-6-chloro-2-fluorophenyl)trimethylsilane can be compared with other similar compounds such as:
(3-Bromo-2-chloro-6-fluorophenyl)trimethylsilane: Similar structure but different substitution pattern.
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains a hydroxyl group instead of a trimethylsilyl group.
(3-Bromo-5-chlorophenyl)trimethylsilane: Lacks the fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
属性
分子式 |
C9H11BrClFSi |
|---|---|
分子量 |
281.62 g/mol |
IUPAC 名称 |
(3-bromo-6-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrClFSi/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
InChI 键 |
BEYJVINRJGMSNR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


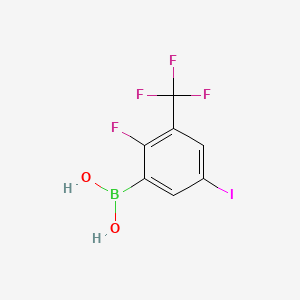

![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
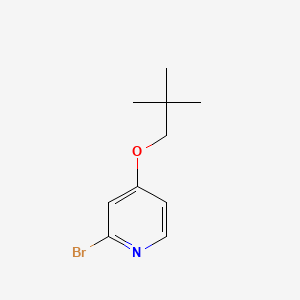


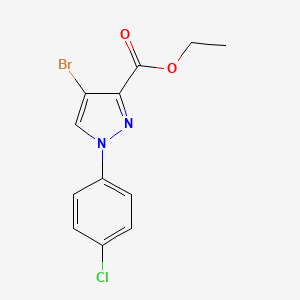
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
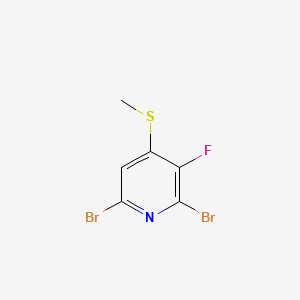
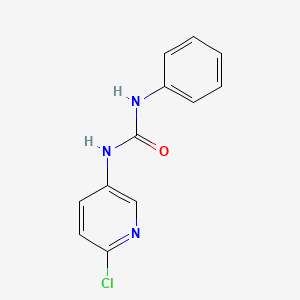
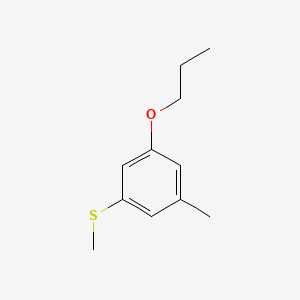
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
